An In-depth Technical Guide to 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS No. 1019022-33-3)
An In-depth Technical Guide to 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS No. 1019022-33-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a well-established privileged structure, known for its diverse pharmacological activities. This document details a robust, plausible synthetic pathway, outlines comprehensive experimental protocols, and presents anticipated characterization data. Furthermore, it explores the potential biological relevance of this specific scaffold by drawing parallels with structurally related compounds and their interactions with key cellular signaling pathways. This guide is structured to be a valuable resource for researchers in drug discovery and development, offering detailed methodologies and organized data to facilitate further investigation and application of this compound.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a bicyclic heteroaromatic system with a bridgehead nitrogen atom that has garnered substantial attention in the field of medicinal chemistry.[1] Its structural rigidity and ability to present substituents in a well-defined three-dimensional space make it an ideal scaffold for designing molecules that can interact with a variety of biological targets. Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antiviral, and antibacterial properties. The specific substitution pattern of 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid suggests its potential as a valuable intermediate for the synthesis of more complex molecules or as an active pharmaceutical ingredient in its own right.
Synthesis Pathway: A Rational Approach
The synthesis of 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid can be efficiently achieved through a well-established, two-step chemical sequence. This approach leverages the classical condensation reaction between a substituted 2-aminopyridine and an α-keto ester, followed by saponification of the resulting ester.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule points to two key starting materials: 4-chloro-2-aminopyridine and ethyl 2-chloroacetoacetate. The imidazo[1,2-a]pyridine ring system is formed via a cyclocondensation reaction.
Caption: Retrosynthetic analysis of the target compound.
Step 1: Synthesis of Ethyl 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
The initial step involves the cyclocondensation of 4-chloro-2-aminopyridine with ethyl 2-chloroacetoacetate. This reaction proceeds via an initial nucleophilic attack of the exocyclic amino group of the pyridine onto the carbonyl carbon of the acetoacetate, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.
Caption: Workflow for the synthesis of the ester intermediate.
Experimental Protocol:
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To a solution of 4-chloro-2-aminopyridine (1.0 eq) in anhydrous ethanol, add ethyl 2-chloroacetoacetate (1.1 eq).
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Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes gradient) to afford the desired ethyl 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate.
Step 2: Hydrolysis to 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
The final step is the saponification of the ethyl ester to the corresponding carboxylic acid. This is typically achieved by heating the ester in the presence of a base, such as sodium hydroxide or lithium hydroxide, in a mixed aqueous-organic solvent system.
Experimental Protocol:
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Dissolve the ethyl 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate (1.0 eq) in a mixture of ethanol and water.
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Add an excess of sodium hydroxide (e.g., 2-3 eq) to the solution.
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Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
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Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
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Acidify the aqueous solution with a suitable acid (e.g., 1M HCl) to a pH of approximately 3-4, which will precipitate the carboxylic acid.
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Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid.
Physicochemical Properties and Characterization
The following table summarizes the key physicochemical properties of 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid.
| Property | Value |
| CAS Number | 1019022-33-3 |
| Molecular Formula | C₉H₇ClN₂O₂ |
| Molecular Weight | 210.62 g/mol |
| Appearance | Expected to be an off-white to pale yellow solid |
| Solubility | Soluble in polar organic solvents such as DMSO and DMF; sparingly soluble in methanol and ethanol; likely insoluble in water and non-polar organic solvents. |
Anticipated Spectroscopic Data
Based on the analysis of structurally similar compounds, the following spectroscopic data are anticipated for 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid:
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¹H NMR (in DMSO-d₆):
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A singlet for the methyl group protons (C2-CH₃) around δ 2.5-2.7 ppm.
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A doublet for the proton at C5 around δ 8.0-8.2 ppm.
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A doublet of doublets for the proton at C6 around δ 7.0-7.2 ppm.
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A singlet or narrow multiplet for the proton at C8 around δ 7.6-7.8 ppm.
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A broad singlet for the carboxylic acid proton (COOH) at δ > 12 ppm.
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¹³C NMR (in DMSO-d₆):
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Signals for the aromatic carbons of the imidazo[1,2-a]pyridine ring between δ 110-150 ppm.
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A signal for the methyl carbon (C2-CH₃) around δ 15-20 ppm.
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A signal for the carboxylic acid carbonyl carbon (COOH) around δ 165-170 ppm.
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Mass Spectrometry (ESI-MS):
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Expected [M+H]⁺ peak at m/z 211.02.
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Expected [M-H]⁻ peak at m/z 209.01.
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Potential Biological Activity and Applications in Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of new therapeutic agents.[2] The introduction of a chlorine atom at the 7-position and a methyl group at the 2-position, along with a carboxylic acid at the 3-position, provides a unique combination of electronic and steric properties that can influence the compound's biological activity.
Anticancer Potential
Numerous imidazo[1,2-a]pyridine derivatives have been reported to exhibit potent anticancer activity. For instance, some derivatives have been identified as inhibitors of key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway.[3] The carboxylic acid moiety of the title compound could serve as a handle for further derivatization to improve potency and selectivity against specific cancer targets.
Antimicrobial and Antiviral Activity
The imidazo[1,2-a]pyridine nucleus is also a common feature in compounds with antimicrobial and antiviral properties. The presence of the chloro-substituent can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes.
Kinase Inhibition
The structural features of 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid make it a candidate for screening against various protein kinases. The nitrogen atoms in the ring system can act as hydrogen bond acceptors, while the aromatic rings can engage in π-stacking interactions within the ATP-binding pocket of kinases.
Caption: Potential therapeutic applications of the target compound.
Conclusion
7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid represents a promising scaffold for the development of novel therapeutic agents. The synthetic route outlined in this guide is based on well-established chemical principles and should be readily adaptable in a laboratory setting. The anticipated physicochemical and spectroscopic properties provide a basis for the characterization of this compound. Further investigation into its biological activities is warranted and could lead to the discovery of new lead compounds in various therapeutic areas.
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